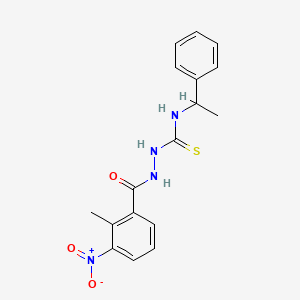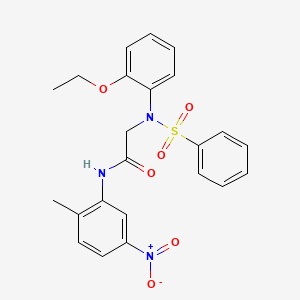![molecular formula C21H17ClN2O6 B4114713 7-chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4114713.png)
7-chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Descripción general
Descripción
Introduction The chemical compound 7-chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound. Heterocyclic compounds with a pyrroline-2-one or pyrrolidine-2,3-dione core have significant biological activities and have drawn attention in organic and medicinal chemistry due to their valuable properties (Nguyen & Dai, 2023).
Synthesis Analysis The synthesis of derivatives similar to our compound involves multi-step chemical processes. For instance, pyrrolidine-2,3-dione derivatives can be synthesized through a three-component reaction involving 3-pyrroline-2-one derivatives and aliphatic amine (Nguyen & Dai, 2023). Similarly, 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones can be synthesized using multicomponent processes that are compatible with a wide range of substituents (Vydzhak et al., 2021).
Molecular Structure Analysis The molecular structure of compounds similar to our compound is often elucidated using techniques like X-ray diffraction analysis. For example, the crystal and molecular structure of 7,7a-dihydropyrano[4,3-b]pyrrole-2,3(1H,6H)-diones, which are structurally related, was confirmed by X-ray diffraction analysis (Silaichev et al., 2012).
Chemical Reactions and Properties These compounds exhibit various chemical reactions based on their functional groups. For instance, novel pyrrolo[3,2-b]pyrrole-1,4-dione derivatives show reactions including oxidation and photoirradiation conditions, demonstrating their reactivity and potential for synthesis of complex molecules (Gendron et al., 2014).
Physical Properties Analysis Compounds in this class often exhibit unique physical properties. For example, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units show strong fluorescence and high photochemical stability, which indicates their potential in electronic applications (Beyerlein & Tieke, 2000).
Chemical Properties Analysis Chemically, these compounds are characterized by their reactivity and potential for forming various derivatives. The synthesis and properties of these derivatives, such as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, indicate a broad range of chemical behaviors, reflecting their versatility in chemical synthesis (Vydzhak et al., 2021).
Propiedades
IUPAC Name |
7-chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O6/c1-29-10-2-9-23-18(12-3-6-14(7-4-12)24(27)28)17-19(25)15-11-13(22)5-8-16(15)30-20(17)21(23)26/h3-8,11,18H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVBSRWBIXKBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-methoxypropyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)alaninamide](/img/structure/B4114639.png)
![N-({[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4114664.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4114675.png)

![N-1-adamantyl-2-[(1-naphthyloxy)acetyl]hydrazinecarboxamide](/img/structure/B4114682.png)
![N-butyl-2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4114685.png)
![N-allyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4114693.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4114694.png)
![ethyl 4-({[2-(3-hydroxybutanoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4114700.png)

![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114729.png)
![2-phenyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B4114736.png)
![2-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4114741.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4114745.png)